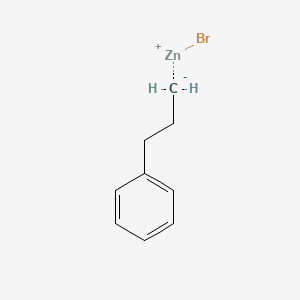
3-Phenyl-1-propylzinc bromide
Descripción general
Descripción
“3-Phenyl-1-propylzinc bromide” is a chemical compound primarily used as an organometallic reagent in organic synthesis. It has a molecular weight of 264.48 .
Molecular Structure Analysis
The IUPAC name for this compound is (3-phenylpropyl)zinc (II) bromide . The InChI code is 1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q;;+1/p-1 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
3-Phenyl-1-propylzinc bromide is used in the synthesis of novel compounds with potential applications in various fields, including medicine and materials science. For instance, it enables the synthesis of 1,2,3-triazole-pyrazole hybrids demonstrating significant antibacterial and antifungal activities. This is achieved through a process involving the cycloaddition of aryl azides in the presence of sodium ascorbate and copper sulfate, leading to compounds with a broad spectrum of antibacterial activity against various strains (Pervaram et al., 2017).
Domino Reactions
The compound also facilitates domino reactions, such as the synthesis of unsaturated δ-valerolactones (dihydropyranones), through a pseudo three-component reaction involving methyl glutaconate and aromatic aldehydes. This process, induced by phenylzinc bromide, allows the formation of four new bonds in a single step, underscoring its utility in creating complex molecules efficiently (Le Gall et al., 2018).
Catalysis and Organic Synthesis
In catalysis and organic synthesis, 3-Phenyl-1-propylzinc bromide is part of catalyst systems that enhance the efficiency of reactions between alcohols and aryl halides. It contributes to the Cu-catalyzed cross-coupling reactions by allowing for a reduction in the alcohol coupling partner's quantity, thereby improving the reaction conditions and broadening the range of functional groups that can be tolerated (Altman et al., 2008).
Environmental Applications
Moreover, derivatives of 3-Phenyl-1-propylzinc bromide are being explored for environmental applications, such as the removal of elemental mercury from flue gas. Phenyl bromine-appended metal-organic frameworks (Br-MOFs), synthesized with the aid of organozinc bromides, have shown over 99% efficiency in mercury removal, demonstrating the potential of these compounds in mitigating environmental pollutants (Zhang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
bromozinc(1+);propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDLRSRUPYQIGX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-propylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



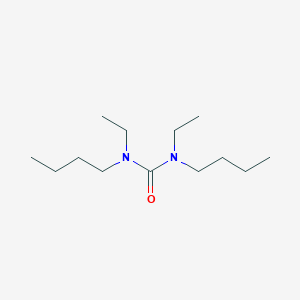


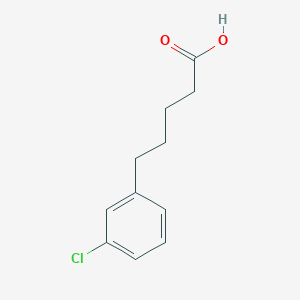
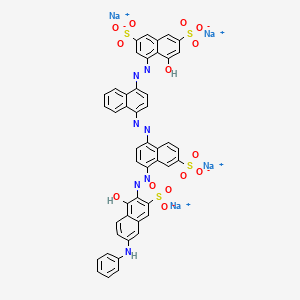
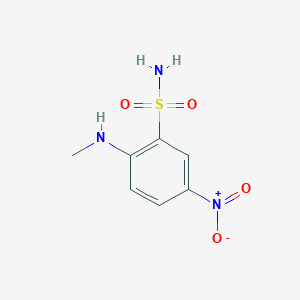
![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine](/img/structure/B3275479.png)
![(3R,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B3275484.png)


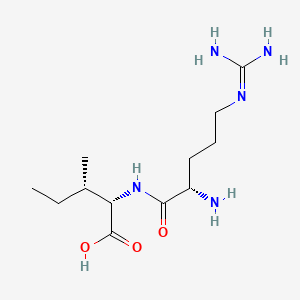
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide](/img/structure/B3275520.png)
